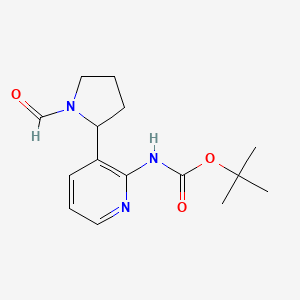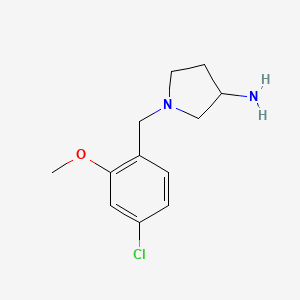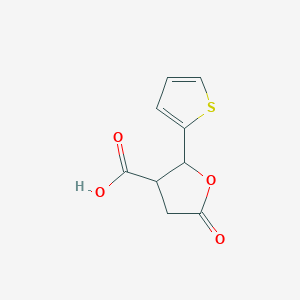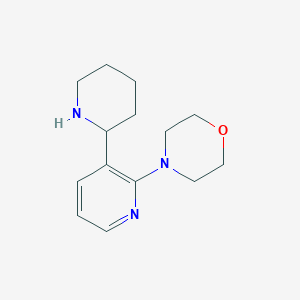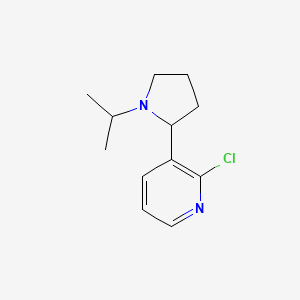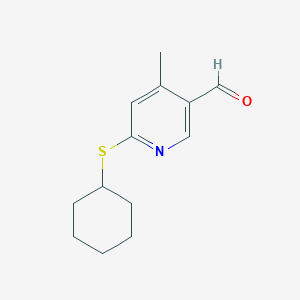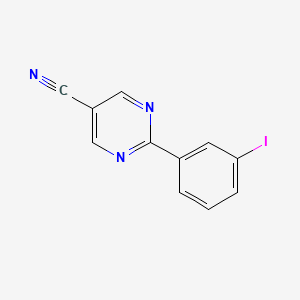
2-(3-Iodophenyl)pyrimidine-5-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-Iodophenyl)pyrimidine-5-carbonitrile is a chemical compound that belongs to the class of pyrimidine derivatives. Pyrimidine derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, has garnered interest due to its potential as an anticancer agent.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Iodophenyl)pyrimidine-5-carbonitrile typically involves the reaction of 3-iodoaniline with a suitable pyrimidine precursor. One common method involves the condensation of 3-iodoaniline with cyanoacetic acid followed by cyclization to form the pyrimidine ring. The reaction conditions often require the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
2-(3-Iodophenyl)pyrimidine-5-carbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom on the phenyl ring can be substituted with other functional groups using reagents such as organometallic compounds.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, although specific conditions and reagents would depend on the desired transformation.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Reagents like palladium catalysts and organometallic reagents (e.g., Grignard reagents) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, substitution reactions could yield various substituted phenyl derivatives, while oxidation or reduction could modify the functional groups on the pyrimidine ring.
科学研究应用
Chemistry: It serves as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Biology: The compound has shown promise in biological assays, particularly for its anticancer properties.
Industry: The compound’s unique structure makes it valuable for the development of new materials and pharmaceuticals.
作用机制
The mechanism of action of 2-(3-Iodophenyl)pyrimidine-5-carbonitrile primarily involves its role as a tyrosine kinase inhibitor. Tyrosine kinases are enzymes that play a crucial role in the regulation of cell growth and differentiation. By inhibiting these enzymes, the compound can interfere with the signaling pathways that promote cancer cell proliferation. Molecular docking studies have shown that the compound binds to the active site of the epidermal growth factor receptor (EGFR), thereby blocking its activity .
相似化合物的比较
Similar Compounds
- 2-(4-Iodophenyl)pyrimidine-5-carbonitrile
- 2-(3-Bromophenyl)pyrimidine-5-carbonitrile
- 2-(3-Chlorophenyl)pyrimidine-5-carbonitrile
Uniqueness
2-(3-Iodophenyl)pyrimidine-5-carbonitrile stands out due to the presence of the iodine atom, which can significantly influence its reactivity and biological activity. The iodine atom’s size and electron-withdrawing properties can enhance the compound’s ability to interact with biological targets, making it a more potent inhibitor compared to its bromine or chlorine analogs .
属性
CAS 编号 |
1447606-96-3 |
|---|---|
分子式 |
C11H6IN3 |
分子量 |
307.09 g/mol |
IUPAC 名称 |
2-(3-iodophenyl)pyrimidine-5-carbonitrile |
InChI |
InChI=1S/C11H6IN3/c12-10-3-1-2-9(4-10)11-14-6-8(5-13)7-15-11/h1-4,6-7H |
InChI 键 |
RTTWDZSFCUNYTF-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC(=C1)I)C2=NC=C(C=N2)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


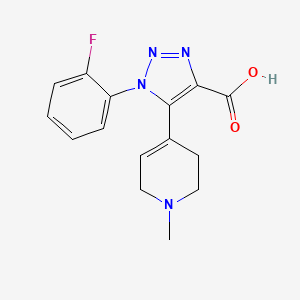
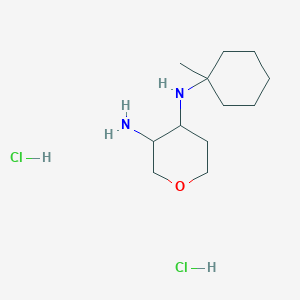
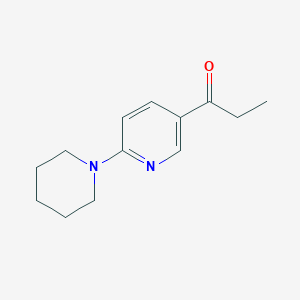
![[1-(2-Amino-ethyl)-pyrrolidin-2-ylmethyl]-methyl-carbamic acid tert-butyl ester](/img/structure/B11799781.png)
![4-(3,7-Diazabicyclo[3.3.1]nonan-3-ylsulfonyl)-3,5-dimethylisoxazole](/img/structure/B11799785.png)
